1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
CAS No.: 196211-13-9
Cat. No.: VC4956030
Molecular Formula: C12H13NO3
Molecular Weight: 219.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196211-13-9 |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 |
IUPAC Name | 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) |
Standard InChI Key | ZIPURTBBOFIUNR-UHFFFAOYSA-N |
SMILES | C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity typically exceeding 97% . Its IUPAC name reflects the substitution pattern: a cyclopropane ring bearing both a benzylcarbamoyl group (-NH-CO-Benzyl) and a carboxylic acid (-COOH) at the 1-position.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 196211-13-9 |
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
Purity | >97% |
Functional Groups | Carboxylic acid, Benzylcarbamoyl, Cyclopropane |
The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational stability. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: cyclopropane -CH₂- protons typically appear as multiplets between δ 1.2–1.7 ppm, while aromatic protons from the benzyl group resonate near δ 7.2–7.4 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretching at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2932 cm⁻¹) .
Synthesis and Structural Modification
Suzuki-Miyaura Cross-Coupling Reactions
A prominent synthesis route involves 1-(4-bromophenyl)cyclopropane-1-carboxylic acid as a precursor. In a 1,4-dioxane/water solvent system, this intermediate undergoes palladium-catalyzed Suzuki-Miyaura coupling with substituted boronic acids to yield biphenyl derivatives .
Representative Reaction Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Solvent: 1,4-Dioxane:H₂O (4:1)
-
Temperature: 80–100°C
-
Yield: 60–85%
Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | Hek-293 (Normal) |
---|---|---|---|
3a | 10.14 ± 2.05 | 10.78 ± 2.58 | >100 |
3j | 9.92 ± 0.97 | 9.54 ± 0.85 | >100 |
Tamoxifen | 4.21 ± 0.34 | 5.12 ± 0.41 | 85.6 ± 3.2 |
Key findings:
-
Compound 3j (benzyloxy-substituted) showed potent activity comparable to Tamoxifen.
-
Selectivity indices (SI >10) suggest preferential toxicity toward cancer cells over normal Hek-293 cells .
Mechanism of Action
Molecular docking studies indicate that the biphenyl moiety engages in π-π stacking and hydrogen bonding with estrogen receptor alpha (ERα), mimicking endogenous ligand interactions . The cyclopropane ring’s rigidity may enhance binding affinity by reducing conformational entropy loss upon receptor engagement.
Applications in Organic Synthesis
Building Block for Biphenyl Systems
The compound serves as a versatile intermediate in synthesizing biphenyl carboxylic acids, which are prevalent in:
-
Pharmaceuticals: Angiotensin II receptor blockers, kinase inhibitors.
-
Materials Science: Liquid crystals, metal-organic frameworks (MOFs).
Functionalization Strategies
-
Esterification: Conversion to methyl/ethyl esters for improved lipophilicity.
-
Amide Formation: Coupling with amines to yield prodrugs or targeted delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume